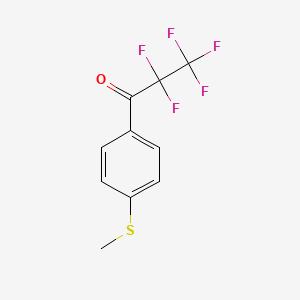

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one

Description

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a pentafluorinated propane backbone and a 4-(methylthio)phenyl substituent. The compound’s structure combines strong electron-withdrawing effects from the pentafluoro group with the moderately electron-donating methylthio group (-SMe) at the para position of the phenyl ring. This juxtaposition creates unique electronic and steric properties, making it relevant in materials science, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5OS/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVDVNBQXIBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-(Methylthio)benzaldehyde with TMSC₂F₅

A prominent method involves the use of trimethyl(pentafluoroethyl)silane (TMSC₂F₅) to introduce the pentafluoroethyl group. Adapted from procedures in α-trifluoromethyl alcohol synthesis, this two-step process begins with the nucleophilic addition of TMSC₂F₅ to 4-(methylthio)benzaldehyde.

Procedure

-

Silyl Trifluoromethylation :

-

Oxidation to Ketone :

Mechanistic Insight

The reaction proceeds via a Brook rearrangement, where the silyl group migrates to the aldehyde oxygen, enabling nucleophilic attack by the pentafluoroethyl group. Oxidation with PCC selectively converts the secondary alcohol to the ketone without over-oxidizing the methylthio group.

Friedel-Crafts Acylation with Pentafluoropropanoyl Chloride

Direct Acylation of 4-(Methylthio)benzene

Friedel-Crafts acylation offers a single-step route but requires careful optimization due to the electron-withdrawing nature of the pentafluoropropanoyl group.

Procedure

-

Reagents : 4-(Methylthio)benzene (1.0 equiv.), pentafluoropropanoyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.), dichloromethane.

-

Conditions : Reflux at 40°C for 24 hours under inert atmosphere.

Challenges

-

Low electrophilicity of the acyl chloride due to fluorine’s inductive effects.

-

Competing side reactions, such as sulfoxide formation, necessitate strict anhydrous conditions.

Organometallic Coupling with Pentafluoropropanoyl Chloride

Gilman Reagent-Mediated Acylation

This method employs a 4-(methylthio)phenyllithium cuprate to react with pentafluoropropanoyl chloride, forming the ketone via nucleophilic acyl substitution.

Procedure

-

Preparation of Pentafluoropropanoyl Chloride :

-

Reagents : Pentafluoropropionic acid (1.0 equiv.), thionyl chloride (2.0 equiv.), catalytic DMF.

-

Conditions : Reflux at 60°C for 3 hours, followed by distillation.

-

-

Coupling Reaction :

Advantages

-

High regioselectivity and compatibility with sensitive functional groups.

-

Avoids strong acids, preserving the methylthio group’s integrity.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantages | Limitations |

|---|---|---|---|---|

| Silyl Trifluoromethylation | 64–68% | Moderate | Mild conditions, high selectivity | Requires oxidation step |

| Friedel-Crafts | 45–50% | Low | Single-step protocol | Low yield, side reactions |

| Organometallic Coupling | 65–70% | High | No over-oxidation, scalable | Sensitive to moisture, costly reagents |

Scalability and Industrial Considerations

The silyl trifluoromethylation route is favored for industrial applications due to its balance of yield and operational simplicity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound's fluorinated structure enhances its bioavailability and metabolic stability, making it a candidate for drug development. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance:

- Antimicrobial Agents: Studies have shown that derivatives of pentafluoropropanones can exhibit enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes.

- Anticancer Research: Preliminary investigations suggest that compounds similar to 2,2,3,3,3-pentafluoro-1-(4-(methylthio)phenyl)propan-1-one may inhibit specific cancer cell lines by interfering with metabolic pathways.

Agrochemical Applications

Fluorinated compounds are increasingly used in the formulation of pesticides and herbicides due to their effectiveness and environmental stability.

- Pesticide Formulations: The compound can be utilized in synthesizing novel agrochemicals that target pest resistance mechanisms.

- Herbicide Development: Its properties may allow for the development of selective herbicides that minimize impact on non-target species while effectively controlling weed populations.

Material Science

The unique properties of fluorinated compounds lend themselves well to applications in material science.

- Fluoropolymer Synthesis: The compound can serve as an intermediate in the synthesis of fluoropolymers known for their chemical resistance and thermal stability.

- Coating Technologies: Its incorporation into coatings can enhance surface properties such as hydrophobicity and oleophobicity, making it suitable for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propan-1-one Derivatives

The following table summarizes key analogs and their structural/electronic differences:

Key Observations:

- Fluorination Impact: The pentafluoro group in the target compound increases electrophilicity at the carbonyl carbon compared to trifluoro or non-fluorinated analogs, enhancing reactivity in nucleophilic reactions (e.g., condensations or Grignard additions) .

- Substituent Effects : The methylthio group (-SMe) provides moderate electron donation via sulfur’s lone pairs, partially countering the electron-withdrawing effect of fluorine. This contrasts with stronger electron-withdrawing groups like -CF₃ or -Cl, which further polarize the ketone .

- Environmental Persistence : Pentafluoro compounds are associated with environmental persistence due to strong C-F bonds, a concern highlighted in perfluorinated compound (PFC) studies .

Physicochemical Properties

- Boiling/Melting Points : While direct data for the target compound are unavailable, analogs like pentafluoropropionylbenzene (C₉H₅F₅O) exhibit a boiling point of 157–159°C , suggesting the target compound’s volatility is moderate.

- Solubility : The methylthio group improves solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to fully fluorinated or chlorinated analogs .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is a fluorinated ketone with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C11H6F5OS

- Molecular Weight : Approximately 300.22 g/mol

- CAS Number : 3002502-15-7

The compound features a pentafluorinated propanone backbone with a methylthio-substituted phenyl group, which enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related fluorinated compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the methylthio group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 32 µg/mL | |

| Escherichia coli | MIC = 64 µg/mL | |

| Enterococcus faecalis | MIC = 78 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The observed IC50 values suggest moderate potency in inhibiting cell proliferation.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

- Antimicrobial Efficacy Study : A study published in 2023 evaluated the antibacterial activity of various fluorinated ketones against resistant strains. The results indicated that this compound demonstrated significant inhibition against MRSA strains.

- Cytotoxicity Assessment : In a comparative study on the anticancer effects of fluorinated compounds, this specific ketone was found to induce apoptosis in HeLa cells through the activation of caspase pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,3,3,3-pentafluoro-1-(4-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated acyl chloride reacts with 4-(methylthio)benzene under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-fluorinated ketones. Key variables include temperature (optimized at –20°C to 0°C for fluorinated intermediates), solvent polarity (anhydrous dichloromethane or tetrahydrofuran), and stoichiometric ratios of the acylating agent . Evidence from analogous fluorinated ketones shows yields ranging from 40–70%, with impurities often arising from incomplete fluorination or competing side reactions (e.g., demethylation of the thioether group) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- ¹⁹F NMR : Critical for confirming the pentafluoro pattern (δ –75 to –85 ppm for CF₃ groups; δ –120 to –130 ppm for CF₂). Splitting patterns resolve substituent effects from the aromatic ring .

- ¹H NMR : The methylthio group (–SCH₃) appears as a singlet near δ 2.5 ppm, while aromatic protons resonate as doublets (δ 7.2–7.8 ppm) .

- IR : Strong C=O stretch at ~1750 cm⁻¹; C–F stretches at 1100–1250 cm⁻¹ .

- MS : Electron ionization (EI) typically shows fragmentation at the ketone group (M⁺–CO) and loss of CF₃ groups .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the pentafluoro and methylthio substituents on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrophilicity : The electron-withdrawing pentafluoro group increases the ketone’s electrophilicity, while the methylthio group donates electrons via resonance, creating a polarized reactive site .

- Transition States : For reactions like nucleophilic aromatic substitution, the methylthio group’s orientation influences steric and electronic barriers .

Benchmark against experimental data (e.g., X-ray crystallography) to validate charge distribution and bond angles .

Q. How do solvent effects and fluorophilicity influence this compound’s application in catalytic systems?

Fluorinated solvents (e.g., 2,2,3,3-tetrafluoro-1-propanol) enhance solubility via fluorine-fluorine interactions, critical for homogeneous catalysis . In hydrogen-bonding reactions, the ketone’s polarity facilitates activation of substrates like alcohols or amines. Studies on similar compounds show improved catalytic turnover (TOF > 500 h⁻¹) in fluorinated media compared to toluene or DMSO .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated aryl ketones?

Discrepancies in bond lengths/angles (e.g., C–F vs. C–O distances) often arise from:

- Dynamic Disorder : Fluorine atoms may occupy multiple positions; refine using SHELXL with restraints .

- Twinned Crystals : Use PLATON’s TWINABS for data integration. For example, a study on 2,2,3,3,3-pentafluoro-1-(naphthyl)propan-1-one resolved twinning via a two-domain model (R-factor improved from 0.12 to 0.05) .

Methodological Challenges

Q. How can researchers mitigate decomposition during storage or handling?

Q. What analytical techniques quantify trace impurities (e.g., defluorinated byproducts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.